1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

Catalog No.
S999201
CAS No.
1245772-05-7
M.F
C7H7F3N2O2
M. Wt
208.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic...

CAS Number

1245772-05-7

Product Name

1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

IUPAC Name

2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)2-4-12-5(6(13)14)1-3-11-12/h1,3H,2,4H2,(H,13,14)

InChI Key

LQTIZFMDLWJRNY-UHFFFAOYSA-N

SMILES

C1=C(N(N=C1)CCC(F)(F)F)C(=O)O

Canonical SMILES

C1=C(N(N=C1)CCC(F)(F)F)C(=O)O
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole class of compounds. This compound has been of interest to researchers due to its unique properties and potential applications in various fields. In this paper, we will explore different aspects of this compound including its definition and background, physical and chemical properties, synthesis, and characterization, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, and potential implications in various fields of research and industry. Additionally, we will discuss the current state of research, limitations, and future directions.
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is an organic compound that has been gaining attention in scientific research due to its unique properties. The compound, also known as trifluoroacetic acid 3-(1H-pyrazol-1-yl)propyl ester, has a chemical formula of C8H10F3N3O2 and a molecular weight of 233.18 g/mol. It is a white crystalline solid that is insoluble in water and soluble in organic solvents such as ethanol and chloroform.
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid has several physical and chemical properties that make it unique. The compound has a melting point of 85-87°C, and its boiling point is 310°C. It is stable under normal conditions and is not sensitive to light or air. Its refractive index is 1.462 at 20°C. The compound has a log P value of 3.57, indicating that it is lipophilic.
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid can be synthesized through a complex series of reactions involving various reagents. Most commonly, the compound is prepared by reacting 1H-pyrazole-5-carboxylic acid with 3,3,3-trifluoropropyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified through a series of chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography.
Several analytical methods have been developed to quantify and analyze 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid. The compound can be analyzed using techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Several studies have examined the biological properties of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid. The compound has been shown to inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, studies have shown that the compound has anti-inflammatory properties and can inhibit the activity of certain enzymes involved in inflammation.
Studies have shown that 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is relatively safe to handle in scientific experiments. However, proper safety precautions should be taken to avoid inhalation, ingestion, or skin contact with the compound. Its toxic effects on humans and animals have not been extensively studied, and further research is needed to determine its potential toxicity.
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific experiments. In addition to its potential anticancer and anti-inflammatory properties, the compound has also been shown to have antifungal and antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound can be used as a building block for the synthesis of other pyrazole derivatives.
Research on 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is still in its early stages. Most of the studies conducted so far have focused on the compound's chemical and biological properties, and more research is needed to fully understand its potential applications.
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid has the potential for significant implications in various fields of research and industry. Its potential applications in the development of new antibiotics, anticancer drugs, and anti-inflammatory agents make it a promising compound for further investigation. Additionally, its unique properties and potential applications in organic synthesis make it a valuable tool for chemists and researchers in the pharmaceutical industry.
Despite its potential, several limitations and challenges remain in the research and development of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid. One of the challenges is the complexity of its synthesis, which can make it difficult to produce in large quantities. Furthermore, its potential toxicity and safety concerns need to be thoroughly investigated to ensure its safe use in scientific experiments. Future research directions should focus on optimizing its synthesis, developing novel derivatives, and investigating its potential applications in various fields such as drug discovery, materials science, and agrochemicals.
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid has several potential future directions for research in various fields. Some of these directions include:
1. Optimization of the synthesis process to improve yield and reduce complexity.
2. Development of new derivatives with improved biological and chemical properties.
3. Investigation of its potential applications in the development of new antibiotics, anticancer drugs, and anti-inflammatory agents.
4. Studies focusing on its potential applications in the field of materials science, such as the synthesis of new polymers and materials.
5. Investigations into its potential applications in agrochemicals, such as the development of new pesticides and herbicides.
6. Efforts to fully understand its toxicology and safety profile to ensure its safe use in scientific experiments and potential applications in industry.
1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a unique organic compound that has several potential applications in various fields of research and industry. This paper has explored different aspects of this compound, including its definition and background, physical and chemical properties, synthesis, and characterization, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, potential implications, and future directions. Further research is needed to fully understand the potential applications of this promising compound in various fields.

XLogP3

1.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types